molecular formula C10H14ClN B1330225 n-Butyl-4-chloroaniline CAS No. 5441-81-6

n-Butyl-4-chloroaniline

Cat. No. B1330225
CAS RN: 5441-81-6
M. Wt: 183.68 g/mol
InChI Key: NPKKGGAJLKNQDY-UHFFFAOYSA-N
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Description

n-Butyl-4-chloroaniline is a chemical compound that is not directly studied in the provided papers. However, its structural analogs and derivatives have been investigated, which can offer insights into its chemical behavior. For instance, the study of the molecular dynamics of 4-n-butyloxybenzylidene-4'-n'-octylaniline (BBOA) provides information on the behavior of similar aromatic compounds with butyl groups and their phase transitions in liquid crystalline phases .

Synthesis Analysis

The synthesis of related compounds such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides from 4-chloroaniline suggests that n-Butyl-4-chloroaniline could be synthesized through similar methods, involving the reaction of 4-chloroaniline with appropriate reagents under solvent-free conditions . Additionally, the preparation of N-tert-butanesulfinyl imines from tert-butanesulfinamide and aldehydes or ketones indicates that n-Butyl-4-chloroaniline could potentially be synthesized through a condensation reaction involving a butyl-containing aldehyde and 4-chloroaniline .

Molecular Structure Analysis

While the molecular structure of n-Butyl-4-chloroaniline is not directly discussed, the studies on BBOA and its complex dynamic behavior in different phases provide a basis for understanding how the butyl group might influence the molecular structure and interactions of n-Butyl-4-chloroaniline . The presence of the butyl group could affect the compound's orientation and packing in solid or liquid crystalline phases.

Chemical Reactions Analysis

The chemical reactivity of n-Butyl-4-chloroaniline can be inferred from the reactions of similar compounds. For example, the photochemical reaction of N,N-dimethyl-4-chloroaniline with dienes suggests that n-Butyl-4-chloroaniline might also undergo photoheterolysis to yield a reactive cation that can participate in addition reactions . Moreover, the [4+2] cycloaddition reactions of 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes indicate that n-Butyl-4-chloroaniline could potentially engage in cycloaddition reactions to form novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of n-Butyl-4-chloroaniline can be extrapolated from the properties of related compounds. The study of BBOA's glass

Scientific Research Applications

  • Radiation-Induced Degradation Studies Research by Sanchez, Wolfger, and Getoff (2002) explored the radiation-induced decomposition of 4-chloroaniline (4-ClA) in various aqueous solutions. This study is significant for understanding the degradation pathways and byproducts of chloroaniline compounds, which can include n-Butyl-4-chloroaniline, under radiation exposure (Sanchez, Wolfger, & Getoff, 2002).

  • Analytical Chemistry and Consumer Product Contamination Lizier and Zanoni (2012) utilized an ionic liquid medium to enhance the separation and quantification of aromatic amines, including 4-chloroaniline, present as contaminants in consumer products like hair dyes. This research underscores the role of n-Butyl-4-chloroaniline in analytical methodologies for detecting toxic substances in everyday products (Lizier & Zanoni, 2012).

  • Environmental Monitoring and Water Sample Analysis Peng et al. (2005) investigated the use of an ionic liquid for high-temperature headspace liquid-phase microextraction of chloroanilines in environmental water samples. This technique, applicable to n-Butyl-4-chloroaniline, highlights its importance in environmental monitoring and analysis (Peng et al., 2005).

  • Photochemical Studies and Reactivity The work by Guizzardi et al. (2001) delved into the photochemistry of 4-chloroaniline and its derivatives. Understanding the photochemical behavior of such compounds is essential for evaluating their stability and reactivity under different environmental conditions, which can be extrapolated to n-Butyl-4-chloroaniline (Guizzardi et al., 2001).

  • Biodegradation and Environmental Remediation Vangnai and Petchkroh (2007) enriched and isolated bacteria from soil capable of degrading 4-chloroaniline. This study is significant for understanding the biodegradation pathways of chloroaniline compounds and potentially applying these findings to the environmental remediation of n-Butyl-4-chloroaniline (Vangnai & Petchkroh, 2007).

  • Electrochemical Studies for Synthesis and Analysis Research by Mohamadighader et al. (2020) on the electrochemical oxidation of 4-chloroaniline in water/acetonitrile mixtures presents a new method for synthesizing derivatives. This method could be applicable to n-Butyl-4-chloroaniline for synthesizing novel compounds or for analytical purposes (Mohamadighader et al., 2020).

Safety And Hazards

N-Butyl-4-chloroaniline is classified as Aquatic Chronic 4 and should be stored at 2-8°C . It is recommended to ensure adequate ventilation, avoid ingestion and inhalation, and use personal protective equipment when handling this compound .

Future Directions

N-Butyl-4-chloroaniline and similar compounds continue to be of interest in the field of organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates . Future research may focus on improving the accessibility and understanding the properties of these compounds.

Relevant Papers The search results provided several papers related to n-Butyl-4-chloroaniline and similar compounds . These papers cover a range of topics including the synthesis, properties, and applications of these compounds. Further analysis of these papers would provide more detailed information.

properties

IUPAC Name

N-butyl-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKKGGAJLKNQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281233
Record name n-butyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butyl-4-chloroaniline

CAS RN

5441-81-6
Record name NSC20917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-butyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Huang, J Hou, R Yang, L Zhang, X Zhu, Y Wan - Synthesis, 2014 - thieme-connect.com
A copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has been established for the preparation of phenothiazines in good yields by two routes, starting from 2-iodoanilines …
Number of citations: 14 www.thieme-connect.com
N Shankaraiah, N Markandeya… - The Journal of …, 2011 - ACS Publications
An efficient one-pot reductive tandem mono-N-alkylation of both aromatic and aliphatic azides using dialkylboron triflates as alkylating agents has been examined under standardized …
Number of citations: 28 pubs.acs.org
AK Guin, S Pal, S Chakraborty… - The Journal of …, 2023 - ACS Publications
A Ru(II)-catalyzed efficient and selective N-alkylation of amines by C1–C10 aliphatic alcohols is reported. The catalyst [Ru(L 1a )(PPh 3 )Cl 2 ] (1a) bearing a tridentate redox-active azo-…
Number of citations: 4 pubs.acs.org
H Song, Y Shen, H Zhou, D Ding, F Yang… - The Journal of …, 2022 - ACS Publications
Triggering C–N bond formation with nitroaromatics and boronic acids at mild conditions is highly desirable, since most prior works were carried out under harsh conditions and …
Number of citations: 6 pubs.acs.org
H Yang, C Xi, Z Miao, R Chen - 2011 - Wiley Online Library
The coupling reactions of various N, O, and S nucleophilic reagents with aryl halides have been successfully carried out under mild conditions by using a novel chiral N,N′‐dioxide–…

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